5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a fused bicyclic structure with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7).
Properties
IUPAC Name |
5,7-dichloro-2-[(4-methoxyphenyl)methyl]pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-20-9-4-2-8(3-5-9)6-19-7-10-11(18-19)12(14)17-13(15)16-10/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUASGPPLRSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=N2)C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
- Chemical Formula : C13H10Cl2N4O
- Molecular Weight : 309.15 g/mol
- CAS Number : 15949222
- Structural Characteristics : The compound contains a pyrazolo[4,3-d]pyrimidine core with dichloro and methoxybenzyl substituents, which are crucial for its biological activity.
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit various mechanisms that contribute to their anticancer effects:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Many derivatives show potent inhibition of CDK activity, which is essential for cell cycle regulation. For example, studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly halt the cell cycle at the S phase and induce apoptosis in cancer cell lines like MDA-MB-468 by increasing caspase-3 levels .
- Targeting Epidermal Growth Factor Receptor (EGFR) : Some derivatives have been identified as effective EGFR inhibitors, which play a critical role in tumor growth and proliferation. Inhibitory assays reveal that modifications in the structure can enhance selectivity and potency against various cancer cell lines .
- Antiproliferative Activity : The compound has shown substantial antiproliferative effects across multiple cancer cell lines. In vitro studies using the NCI 60 human tumor cell line panel have highlighted its ability to inhibit tumor cell growth effectively .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer potential against breast cancer cell lines. The most potent compound was found to increase apoptosis significantly compared to controls and was effective at low concentrations . -
In Silico Studies :
Computational modeling has been employed to predict the binding affinities of these compounds to various targets, helping to elucidate their mechanisms of action and optimize their structures for improved efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Pyrazolo[4,3-d]pyrimidine Derivatives
- Target Compound: 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine Substituents: Cl at C5/C7, 4-methoxybenzyl at C2.
- 5,7-Dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine Substituents: Cl at C5/C7, 2-methoxyethyl at C2. Molecular Formula: C₈H₈Cl₂N₄O; MW: 247.08 .
- 7-Amino-5-(5-methylfuran-2-yl)-2-benzyl-2H-pyrazolo[4,3-d]pyrimidine Substituents: NH₂ at C7, methylfuran at C5, benzyl at C2. Molecular Formula: C₁₇H₁₅N₅O; MW: 321.34 . Key Difference: Amino and furan groups increase polarity, enhancing solubility in polar solvents compared to dichloro derivatives.
Heterocyclic Core Variations
5,7-Dichloro-2-(2-chlorobenzyl)thiazolo[5,4-d]pyrimidine (30)
- 6-Chloro-2-(4-methoxybenzyl)-4,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Core: Pyrrolo[2,3-d]pyrimidine (nitrogen-rich fused ring). Substituents: Cl at C6, 4-methoxybenzyl at C2, methyl at C4/C5.
Substituent Effects on Physicochemical Properties
*logP values estimated using analogous structures.
Q & A
Q. What are the common synthetic routes for 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine?
The synthesis typically involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidine scaffolds. Key steps include:
- Alkylation : Reaction of 4-aminopyrazole intermediates with benzyl chlorides (e.g., 4-methoxybenzyl chloride) in acetonitrile/DMF with K₂CO₃ as a base .
- Cyclization : Using ammonium acetate and carboximidate derivatives under sealed-tube conditions (120°C, 2 hours) to form the pyrazolo core .
- Purification : Preparative TLC (e.g., CHCl₃/MeOH 9:1) or recrystallization from solvents like 2-methoxyethanol .
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 4-Methoxybenzyl chloride, K₂CO₃, CH₃CN/DMF, RT, 24h | 49% | |
| Cyclization | NH₄OAc, ethyl 5-methylfuran-2-carboximidate, 120°C, 2h | 70% |
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 5.62 ppm for CH₂ in benzyl groups) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₇H₁₅N₅O requires C: 63.54%, H: 4.71%) .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3314–3435 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation of the pyrazolo core?
Yield variability (29–70%) is influenced by:
Q. What structural modifications enhance biological activity in pyrazolo[4,3-d]pyrimidine derivatives?
Structure-activity relationship (SAR) studies suggest:
Q. How should researchers address contradictory data in biological activity assays?
Discrepancies may arise from:
- Assay Conditions : Varying pH or ATP concentrations in kinase assays .
- Purity Issues : HPLC validation (>95% purity) reduces false positives vs. TLC .
- Cell Line Variability : Use standardized models (e.g., HEK293 for receptor studies) .
Q. What methodologies resolve solubility challenges in in vitro assays?
Q. How can computational modeling guide derivative design?
Q. What strategies ensure reproducibility in scaled-up syntheses?
Q. How is compound stability assessed under long-term storage?
Q. What in vivo models are suitable for toxicity profiling?
- Rodent Models : Acute toxicity (LD₅₀) and hepatotoxicity (ALT/AST levels) .
- Metabolite Tracking : ¹⁴C labeling identifies bioaccumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
